molecular formula C17H20BrN3O2 B2603951 5-Bromo-2-({1-[(3-methoxyphenyl)methyl]piperidin-4-yl}oxy)pyrimidine CAS No. 2415573-57-6

5-Bromo-2-({1-[(3-methoxyphenyl)methyl]piperidin-4-yl}oxy)pyrimidine

Cat. No.: B2603951
CAS No.: 2415573-57-6
M. Wt: 378.27
InChI Key: GDDNCNMOJXPWCJ-UHFFFAOYSA-N
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Description

5-Bromo-2-({1-[(3-methoxyphenyl)methyl]piperidin-4-yl}oxy)pyrimidine is a complex organic compound that features a bromine atom, a methoxyphenyl group, and a piperidinyl group attached to a pyrimidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Bromo-2-({1-[(3-methoxyphenyl)methyl]piperidin-4-yl}oxy)pyrimidine typically involves multiple steps, starting with the preparation of the pyrimidine core. One common method involves the reaction of 5-bromopyrimidine with 4-piperidinol in the presence of a base such as potassium carbonate. The reaction is usually carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and the development of more efficient catalysts.

Chemical Reactions Analysis

Types of Reactions

5-Bromo-2-({1-[(3-methoxyphenyl)methyl]piperidin-4-yl}oxy)pyrimidine can undergo various types of chemical reactions, including:

    Substitution Reactions: The bromine atom can be replaced by other nucleophiles through nucleophilic substitution reactions.

    Oxidation and Reduction: The methoxyphenyl group can undergo oxidation to form corresponding phenol derivatives, while reduction can lead to the formation of methylene derivatives.

    Coupling Reactions: The compound can participate in coupling reactions such as Suzuki-Miyaura coupling, where the bromine atom is replaced by a boronic acid derivative.

Common Reagents and Conditions

Common reagents used in these reactions include palladium catalysts for coupling reactions, strong bases like sodium hydride for deprotonation, and oxidizing agents like potassium permanganate for oxidation reactions. The conditions typically involve the use of organic solvents, controlled temperatures, and inert atmospheres to prevent unwanted side reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, Suzuki-Miyaura coupling with a phenylboronic acid derivative would yield a biphenyl product, while oxidation of the methoxy group would yield a phenol derivative.

Scientific Research Applications

5-Bromo-2-({1-[(3-methoxyphenyl)methyl]piperidin-4-yl}oxy)pyrimidine has several scientific research applications:

    Medicinal Chemistry: It can be used as a building block for the synthesis of potential therapeutic agents, particularly those targeting neurological and inflammatory diseases.

    Organic Synthesis: The compound’s reactivity makes it a valuable intermediate in the synthesis of more complex organic molecules.

    Material Science: Its unique structure can be exploited in the design of novel materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 5-Bromo-2-({1-[(3-methoxyphenyl)methyl]piperidin-4-yl}oxy)pyrimidine depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity through binding interactions. The molecular targets and pathways involved would vary based on the specific therapeutic context.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other brominated pyrimidines and piperidinyl derivatives, such as:

  • 5-Bromo-2-(piperidin-4-yloxy)pyrimidine
  • 2-({1-[(3-methoxyphenyl)methyl]piperidin-4-yl}oxy)pyrimidine

Uniqueness

What sets 5-Bromo-2-({1-[(3-methoxyphenyl)methyl]piperidin-4-yl}oxy)pyrimidine apart is the combination of its functional groups, which confer unique reactivity and potential biological activity. The presence of the bromine atom allows for versatile synthetic modifications, while the methoxyphenyl and piperidinyl groups provide specific interactions with biological targets.

Properties

IUPAC Name

5-bromo-2-[1-[(3-methoxyphenyl)methyl]piperidin-4-yl]oxypyrimidine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20BrN3O2/c1-22-16-4-2-3-13(9-16)12-21-7-5-15(6-8-21)23-17-19-10-14(18)11-20-17/h2-4,9-11,15H,5-8,12H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GDDNCNMOJXPWCJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)CN2CCC(CC2)OC3=NC=C(C=N3)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20BrN3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

378.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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